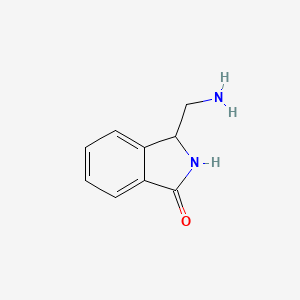
3,5-Dibromo-2-methoxyphenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,5-Dibromo-2-methoxyphenol is an organic compound with the molecular formula C7H6Br2O2 It is a derivative of phenol, where two bromine atoms are substituted at the 3rd and 5th positions, and a methoxy group is substituted at the 2nd position
Preparation Methods
Synthetic Routes and Reaction Conditions: 3,5-Dibromo-2-methoxyphenol can be synthesized through several methods. One common approach involves the bromination of 2-methoxyphenol (guaiacol) using bromine in the presence of a suitable solvent like acetic acid. The reaction typically proceeds at room temperature, and the product is isolated through crystallization or extraction techniques .
Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction conditions, such as temperature, pressure, and reagent concentrations, leading to efficient large-scale production.
Chemical Reactions Analysis
Types of Reactions: 3,5-Dibromo-2-methoxyphenol undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be replaced by other substituents through nucleophilic aromatic substitution reactions.
Oxidation Reactions: The phenolic group can be oxidized to form quinones or other oxidized derivatives.
Reduction Reactions: The bromine atoms can be reduced to form debrominated products.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents (e.g., dimethyl sulfoxide) are commonly used.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide in acidic or basic conditions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Major Products:
Substitution: Formation of various substituted phenols.
Oxidation: Formation of quinones or other oxidized phenolic compounds.
Reduction: Formation of debrominated phenols.
Scientific Research Applications
3,5-Dibromo-2-methoxyphenol has several applications in scientific research:
Mechanism of Action
The mechanism of action of 3,5-dibromo-2-methoxyphenol involves its interaction with biological targets, leading to its antimicrobial effects. The compound is believed to disrupt bacterial cell membranes and inhibit essential enzymes, resulting in bacterial cell death. The exact molecular pathways and targets are still under investigation, but its efficacy against various bacterial strains highlights its potential as a lead compound for developing new antibacterial agents .
Comparison with Similar Compounds
2-Methoxyphenol (Guaiacol): A precursor in the synthesis of 3,5-dibromo-2-methoxyphenol, known for its use in flavorings and fragrances.
3,5-Dibromo-4-methoxyphenol: Another brominated phenol with similar chemical properties but different substitution patterns.
3,5-Dibromo-2-hydroxybenzaldehyde: A structurally related compound with an aldehyde group instead of a methoxy group.
Uniqueness: this compound is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. Its combination of bromine atoms and a methoxy group makes it a valuable compound for various applications, particularly in antimicrobial research and industrial applications .
Properties
CAS No. |
79893-39-3 |
|---|---|
Molecular Formula |
C7H6Br2O2 |
Molecular Weight |
281.93 g/mol |
IUPAC Name |
3,5-dibromo-2-methoxyphenol |
InChI |
InChI=1S/C7H6Br2O2/c1-11-7-5(9)2-4(8)3-6(7)10/h2-3,10H,1H3 |
InChI Key |
YFCZJZFKQUAEGT-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1Br)Br)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-chloro-4-(morpholin-4-yl)-1-[4-(trifluoromethyl)phenyl]-2,5-dihydro-1H-pyrrole-2,5-dione](/img/structure/B13576514.png)
![2-{4-[(4-chlorophenyl)methyl]piperazin-1-yl}-1-(2,3-dihydro-1H-indol-1-yl)propan-1-one](/img/structure/B13576529.png)

![4-[(3R)-3-aminopyrrolidin-1-yl]-5,6-dimethylpyrimidine-2-carboxamidedihydrochloride](/img/structure/B13576536.png)


![2-({[(Tert-butoxy)carbonyl]amino}methyl)imidazo[1,2-a]pyridine-5-carboxylicacid](/img/structure/B13576562.png)
![N-(2-{2-[2-(2-aminoethoxy)ethoxy]ethoxy}ethyl)-2-{[2-(2,6-dioxopiperidin-3-yl)-1-oxo-2,3-dihydro-1H-isoindol-5-yl]oxy}acetamide hydrochloride](/img/structure/B13576567.png)
![1-(4-Chlorophenyl)-2-{[(4-methoxyphenyl)methyl]amino}ethan-1-ol](/img/structure/B13576582.png)


![3-Methyl-2-azabicyclo[2.1.1]hexane-1-carboxylicacidhydrochloride](/img/structure/B13576603.png)

